3'-Acetoxy-2',4'-dimethoxyacetophenone

Übersicht

Beschreibung

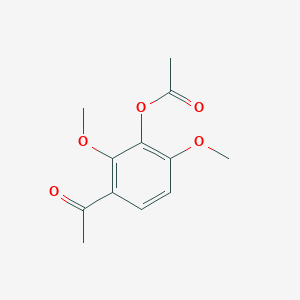

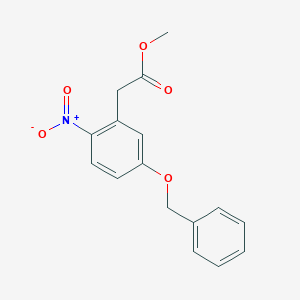

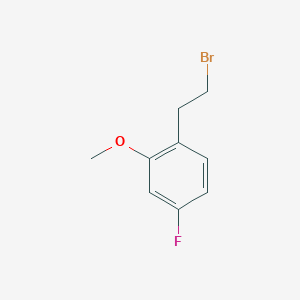

3’-Acetoxy-2’,4’-dimethoxyacetophenone is a chemical compound with the empirical formula C12H14O5 . It has a molecular weight of 238.24 . This compound is solid in form .

Molecular Structure Analysis

The SMILES string of 3’-Acetoxy-2’,4’-dimethoxyacetophenone isCOc1ccc(C(C)=O)c(OC)c1OC(C)=O . This represents the molecular structure of the compound, indicating the presence of acetoxy and methoxy groups attached to the acetophenone core. Physical and Chemical Properties Analysis

3’-Acetoxy-2’,4’-dimethoxyacetophenone is a solid compound . Its molecular weight is 238.24 , and its empirical formula is C12H14O5 .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

- A study by Mukherjee, Parmar, and Errington (1998) on a similar compound, 3-acetoxy-6-hydroxy-2,4-dimethoxyacetophenone, isolated from a Fries reaction, highlighted its molecular structure featuring an intramolecular hydrogen-bonded unit involving the –COCH3 and –OH substituents. This compound's structural analysis provides insights into the intermolecular interactions and conformations of similar compounds like 3'-Acetoxy-2',4'-dimethoxyacetophenone (Mukherjee, Parmar, & Errington, 1998).

Chemical Reaction Studies

- Jemison (1968) investigated the reactivity of 2-Hydroxy-4,6-dimethoxyacetophenone and its acetate under conditions of nuclear bromination, providing information on the chemical behavior of similar acetophenone derivatives in reactions (Jemison, 1968).

- Byrne and Smith (1969) explored the ultraviolet absorption spectra of substituted acetophenones, including 3,4-dimethoxyacetophenone, offering insights into their electronic structure and interaction with light, which can be extrapolated to understand the properties of this compound (Byrne & Smith, 1969).

Oxidation Mechanisms and Catalytic Activities

- Research by Gambarotti and Bjørsvik (2015) on the Baeyer–Villiger oxidation of acetophenones highlighted the influence of molecular structure and experimental conditions on oxidation reactions. This study, involving 2,6-dimethoxyacetophenone, sheds light on the potential oxidative behaviors of related compounds like this compound (Gambarotti & Bjørsvik, 2015).

Potential Biomedical Applications

- A 2021 study by Chu et al. on 2′-Hydroxy-4′,5′-dimethoxyacetophenone revealed its inhibitory effects on aldose reductase and collagenase enzymes, and its potential in treating acute leukemia. These findings suggest potential biomedical applications for similar compounds like this compound in disease treatment and enzyme inhibition (Chu et al., 2021).

Acylation and Catalysis Research

- Moreau, Finiels, and Meric (2000) examined the acetylation of dimethoxybenzenes with acetic anhydride and acidic zeolites. This study can provide insights into the acetylation mechanisms relevant to this compound (Moreau, Finiels, & Meric, 2000).

Enantioselective Synthesis and Catalysis

- Vetere et al. (2005) investigated the enantioselective hydrogenation of acetophenones, including 3,4-dimethoxyacetophenone, using platinum-based organotin catalysts. This research can inform the catalytic reduction and synthesis techniques applicable to this compound (Vetere et al., 2005).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

The primary targets of 3’-Acetoxy-2’,4’-dimethoxyacetophenone are currently unknown. This compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of 3’-Acetoxy-2’,4’-dimethoxyacetophenone’s action are currently unknown

Eigenschaften

IUPAC Name |

(3-acetyl-2,6-dimethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7(13)9-5-6-10(15-3)12(11(9)16-4)17-8(2)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHZYEIVECLLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695641 | |

| Record name | 3-Acetyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63604-86-4 | |

| Record name | 3-Acetyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)